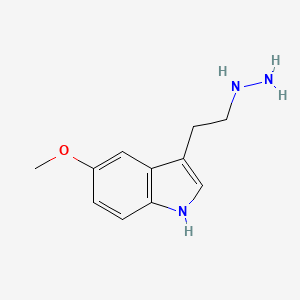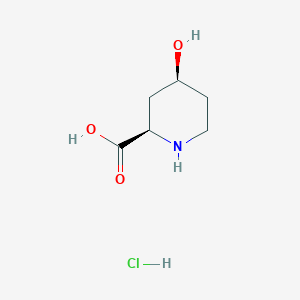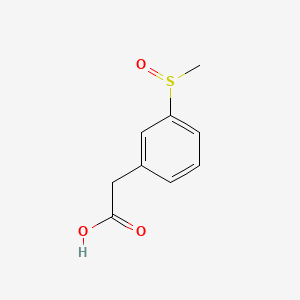
3-(甲基亚磺酰基)苯乙酸
描述
3-(Methylsulfinyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methylsulfinyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfinyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
3-(甲基亚磺酰基)苯乙酸: 用于蛋白质组学研究,蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。 该化合物因其与蛋白质相互作用的能力而被用于蛋白质组学研究,这对于理解蛋白质行为、修饰和相互作用至关重要 .
有机合成
作为一种通用的有机化合物,3-(甲基亚磺酰基)苯乙酸 作为合成更复杂分子的基础。 其反应性允许创建各种衍生物,这些衍生物在开发药物和其他有机化合物方面具有价值 .
药物生产
该化合物的衍生物在制药行业中很重要。 它可用于合成活性药物成分 (API) 或中间体,这些成分有助于开发新药,尤其是那些需要亚磺酰基以发挥药理作用的药物 .
聚合
在聚合物科学领域,3-(甲基亚磺酰基)苯乙酸 可用于引发聚合反应或改变聚合物的性质。 这可以导致创建具有特定特性的新材料,例如提高的耐用性或耐化学性 .
植物生长调节
该化合物因其类似生长素的活性而受到研究,这意味着它可以影响植物的生长和发育。 虽然不像某些其他生长素那样有效,但它仍然可以在调节植物生理方面发挥作用,可能导致农业应用 .
生物化学研究
在生物化学研究中,3-(甲基亚磺酰基)苯乙酸 用于研究酶催化反应和代谢途径。 其独特的结构使其能够在酶测定中充当底物或抑制剂,有助于阐明酶的功能和机制 .
材料科学
该化合物与各种试剂反应的能力使其成为开发功能材料的候选者。 这些材料可以在电子产品、涂料和其他需要特定分子特性的技术中应用 .
环境科学
在环境科学中,研究人员可以使用3-(甲基亚磺酰基)苯乙酸 来研究降解过程和化学物质的环境归宿。 其亚磺酰基在理解硫相关的环境化学方面可能特别有趣 .
属性
IUPAC Name |
2-(3-methylsulfinylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCQIDRHQFCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672620 | |
| Record name | [3-(Methanesulfinyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027730-68-2 | |
| Record name | [3-(Methanesulfinyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




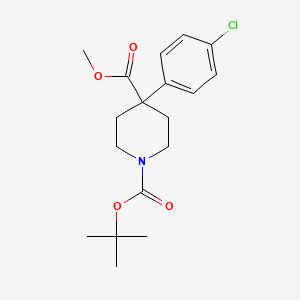

![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)
![2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride](/img/structure/B1502856.png)
![Octahydro-pyrrolo[3,2-C]pyridine-5-carboxylic acid benzyl ester](/img/structure/B1502857.png)
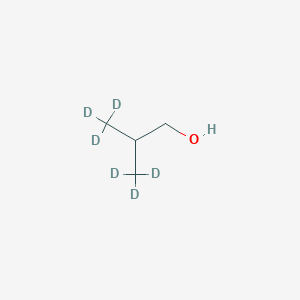

![2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B1502915.png)
